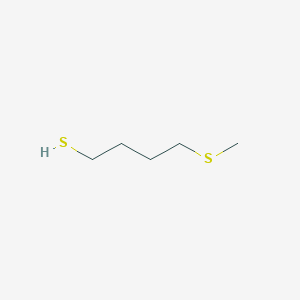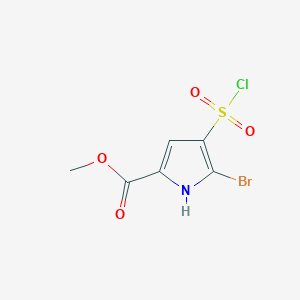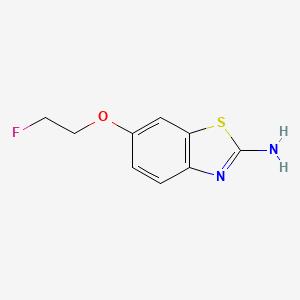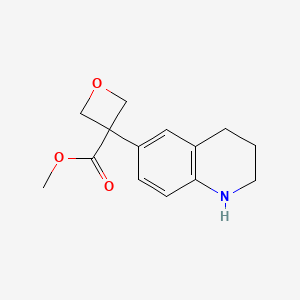
1-Butanethiol, 4-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylsulfanyl)butane-1-thiol is an organic compound with the molecular formula C5H12S2. It is a thiol, characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinctive odor and is often used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(Methylsulfanyl)butane-1-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an alkyl halide. This method leverages the high nucleophilicity of sulfur to produce the desired thiol . Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with alkyl halides to form alkylisothiouronium salts that are subsequently hydrolyzed to yield the thiol .
Industrial Production Methods: Industrial production of thiols, including 4-(Methylsulfanyl)butane-1-thiol, often involves large-scale reactions under controlled conditions to ensure high yield and purity. The specific industrial methods for this compound are not widely documented, but they likely follow similar principles to the laboratory synthesis methods mentioned above.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Methylsulfanyl)butane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides, thiourea.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Wissenschaftliche Forschungsanwendungen
4-(Methylsulfanyl)butane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Wirkmechanismus
The mechanism of action of 4-(Methylsulfanyl)butane-1-thiol involves its ability to interact with various molecular targets through its sulfhydryl group. This group can form disulfide bonds with other thiols, which is crucial in many biological processes, including protein folding and enzyme activity . The compound’s reactivity with oxidizing and reducing agents also plays a significant role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Butane-1-thiol:
Ethanethiol: A simpler thiol with a shorter carbon chain.
Propane-1-thiol: Another thiol with a three-carbon chain.
Uniqueness: 4-(Methylsulfanyl)butane-1-thiol is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other thiols. This structural feature makes it particularly useful in specific chemical and biological applications .
Eigenschaften
Molekularformel |
C5H12S2 |
|---|---|
Molekulargewicht |
136.3 g/mol |
IUPAC-Name |
4-methylsulfanylbutane-1-thiol |
InChI |
InChI=1S/C5H12S2/c1-7-5-3-2-4-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
VLSYQLPMYBNHCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B13324530.png)

![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid](/img/structure/B13324545.png)

![Rel-(4aR,9bS)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B13324559.png)
![(1R,2R)-[1,1'-Bi(cyclopropan)]-2-amine](/img/structure/B13324560.png)
![3-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13324561.png)



